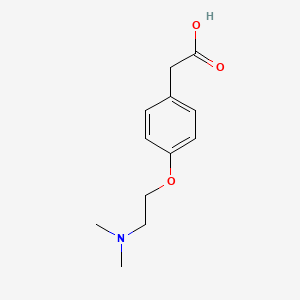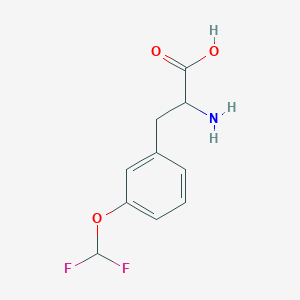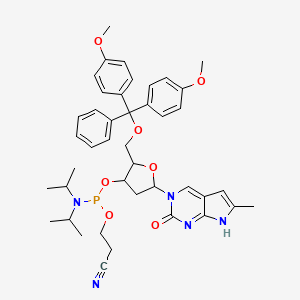
Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-Amino-4-methoxy-2-(trifluormethyl)benzoat: ist eine organische Verbindung mit der Summenformel C10H10F3NO3. Es ist ein Derivat der Benzoesäure, das eine Trifluormethylgruppe, eine Aminogruppe und eine Methoxygruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-5-Amino-4-methoxy-2-(trifluormethyl)benzoat umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Trifluormethylierung eines geeigneten Benzoesäurederivats, gefolgt von der Einführung der Amino- und Methoxygruppen. Die Reaktionsbedingungen umfassen oft die Verwendung starker Basen, wie z. B. Natriumhydrid, und Lösungsmittel wie Dimethylformamid (DMF). Die Trifluormethylierung kann mit Reagenzien wie Trifluormethyliodid oder Trifluormethylsulfonsäure durchgeführt werden .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann großtechnische Batchreaktionen umfassen, bei denen automatisierte Reaktoren eingesetzt werden, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionswegen kann die Ausbeute und Reinheit verbessern. Das Endprodukt wird in der Regel durch Umkristallisation oder Chromatographie gereinigt.
Chemische Reaktionsanalyse
Reaktionstypen: Methyl-5-Amino-4-methoxy-2-(trifluormethyl)benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Trifluormethylgruppe kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Salpetersäure.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.
Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Nitroderivate liefern, während Substitutionsreaktionen verschiedene substituierte Benzoate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird Methyl-5-Amino-4-methoxy-2-(trifluormethyl)benzoat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine Trifluormethylgruppe verleiht einzigartige elektronische Eigenschaften, die es wertvoll für die Entwicklung neuer Materialien und Katalysatoren machen .
Biologie und Medizin: Diese Verbindung hat potenzielle Anwendungen in der Medikamentenentwicklung. Ihre strukturellen Merkmale machen sie zu einem Kandidaten für die Entwicklung von Inhibitoren oder Modulatoren spezifischer biologischer Pfade. Die Trifluormethylgruppe kann die metabolische Stabilität und Bioverfügbarkeit pharmazeutischer Verbindungen verbessern .
Industrie: In der Industrie kann diese Verbindung bei der Produktion von Agrochemikalien wie Herbiziden und Insektiziden eingesetzt werden. Ihre einzigartigen Eigenschaften können die Wirksamkeit und das Umweltprofil dieser Produkte verbessern .
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-Amino-4-methoxy-2-(trifluormethyl)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe kann die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren beeinflussen und deren Aktivität modulieren. Die Amino- und Methoxygruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die biologische Aktivität der Verbindung weiter beeinflusst .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted benzoates .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts .
Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its unique properties can improve the efficacy and environmental profile of these products .
Wirkmechanismus
The mechanism of action of Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Methyl-4-methoxy-2-(trifluormethyl)benzoat
- Methyl-3-amino-2-methoxy-4-(trifluormethyl)benzoat
- Methyl-2-amino-5-(trifluormethyl)benzoat
Vergleich: Methyl-5-Amino-4-methoxy-2-(trifluormethyl)benzoat ist aufgrund der spezifischen Positionierung seiner funktionellen Gruppen einzigartig. Diese Anordnung kann zu unterschiedlichen elektronischen und sterischen Effekten führen, die seine Reaktivität und seine Wechselwirkungen mit biologischen Zielstrukturen beeinflussen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einem wertvollen Kandidaten für spezifische Anwendungen macht .
Eigenschaften
Molekularformel |
C10H10F3NO3 |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)5(3-7(8)14)9(15)17-2/h3-4H,14H2,1-2H3 |
InChI-Schlüssel |
XYBWONQJBCSETG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)







